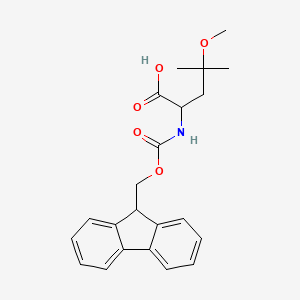

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

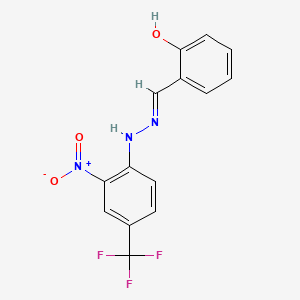

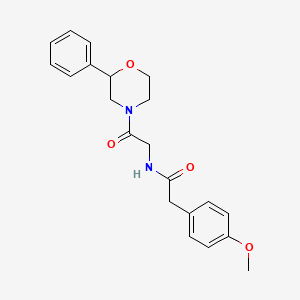

The compound "2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid" is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. This compound is related to the field of synthetic organic chemistry and is used in the synthesis of various organic molecules, particularly in the context of peptide synthesis where the fluorenylmethoxycarbonyl (Fmoc) group is commonly employed as an amino-protecting group due to its stability and ease of removal under mild basic conditions.

Synthesis Analysis

The synthesis of related fluorenylmethoxycarbonyl compounds involves the use of fluorene-based reagents. For instance, N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines are prepared through a K2CO3-catalyzed N-alkylation process. These intermediates can then be used to synthesize various N-substituted hydroxamic acids by condensation with a chloromethylated polystyrene support . Although the specific synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of fluorenylmethoxycarbonyl derivatives is characterized by the presence of the fluorene moiety, which is a rigid, planar system that imparts stability to the compound. The Fmoc group is known for its ability to protect the amino group during peptide synthesis, and its structure can be analyzed using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm the identity and purity of the compound .

Chemical Reactions Analysis

Fluorenylmethoxycarbonyl compounds participate in a variety of chemical reactions. For example, they can be used as intermediates in the synthesis of dipeptidyl urea esters. The coupling of carbamates derived from Fmoc-amino acids with N,O-bis[trimethylsilyl]amino acids leads to the formation of Fmoc-protected dipeptide urea acids . Additionally, fluorene derivatives can undergo photochemical and thermal shifts, as well as cyclization reactions, which are relevant to the synthesis and functionalization of complex organic molecules .

Physical and Chemical Properties Analysis

The physical properties of fluorenylmethoxycarbonyl derivatives, such as their crystalline nature, are important for their isolation and purification. The chemical properties, including their reactivity in condensation reactions and stability under various conditions, make them valuable in synthetic chemistry. The characterization of these compounds typically involves spectroscopic methods, which provide information on their purity and structural integrity .

Wissenschaftliche Forschungsanwendungen

Sorption of Herbicides to Soil and Minerals

One study reviews the sorption experiments of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil, organic matter, and minerals, compiling data from various studies. The review suggests that sorption can be rationalized based on certain soil parameters, indicating the importance of understanding interactions between chemicals and soil components for environmental safety and efficacy in agricultural applications (Werner, Garratt, & Pigott, 2012).

Pharmacological Importance of Phenolic Compounds

Another study highlights the wide range of therapeutic applications of syringic acid, a phenolic compound found in fruits and vegetables. It discusses its antioxidant, antimicrobial, anti-inflammatory, and hepatoprotective activities, among others. This review underlines the potential of phenolic compounds in biomedical research and their significant health benefits (Srinivasulu et al., 2018).

Environmental Behavior of Perfluorinated Acids

Research on perfluorinated acids, including perfluorinated carboxylates (PFCAs), focuses on their bioaccumulation potential and environmental persistence. The review highlights differences in the partitioning behavior of these compounds compared to persistent lipophilic compounds, offering insights into the environmental impact and regulatory considerations for such substances (Conder et al., 2008).

Alkoxycarbonylation of Phytogenic Substrates

A review on the synthesis of esters via alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts discusses the potential for creating ester products from alternative feedstocks. This highlights the relevance of catalytic processes in developing environmentally friendly and economically efficient chemical products (Sevostyanova & Batashev, 2023).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place, with the container kept tightly closed .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-22(2,27-3)12-19(20(24)25)23-21(26)28-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNKAFVHDUMQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-Acetylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2511304.png)

![N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2511314.png)